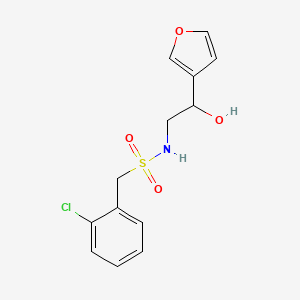

1-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)methanesulfonamide is a useful research compound. Its molecular formula is C13H14ClNO4S and its molecular weight is 315.77. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis and characterization of compounds related to 1-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)methanesulfonamide have been explored in various studies. For instance, the methanesulfonic acid catalyzed reaction of related chlorophenyl compounds with glycerol produced specific dioxolanes and dioxanes, demonstrating the compound's reactivity and potential in creating structurally diverse molecules (Upadhyaya et al., 1997). Such reactions highlight the utility of methanesulfonamides in synthesizing heterocyclic compounds, which are of interest for their biological activities and potential applications in medicinal chemistry.

Crystal Structure Analysis

The crystal structure of closely related compounds, such as N-(2,3-Dichlorophenyl)methanesulfonamide, has been extensively studied. These analyses reveal details about the conformation of the N—H bond and its implications for biological activity. Understanding the structural aspects of these compounds aids in the design of molecules with desired biological properties (Gowda et al., 2007).

Catalysis and Synthetic Applications

Methanesulfonamide derivatives have been utilized as catalysts and intermediates in synthetic chemistry. For example, chiral phosphine-catalyzed reactions have employed related sulfonamide ligands to achieve enantioselective synthesis, demonstrating the versatility of methanesulfonamides in organic synthesis (Jiang et al., 2008). These applications underscore the importance of methanesulfonamides in developing novel synthetic methodologies for producing chiral compounds.

Materials Science and Coordination Chemistry

In the realm of materials science and coordination chemistry, methanesulfonate derivatives have been explored for the formation of supramolecular assemblies. Research into diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands showcases the role of methanesulfonates in constructing complex structures with potential applications in catalysis, separation, and sensor technologies (Shankar et al., 2011).

Mécanisme D'action

Target of Action

Related compounds have been found to interact with cox-2 enzymes, which play a crucial role in inflammation and pain .

Mode of Action

Based on the structure and the known activity of similar compounds, it can be hypothesized that it may inhibit the activity of its target enzymes or receptors, leading to a change in the biochemical processes within the cell .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .

Propriétés

IUPAC Name |

1-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO4S/c14-12-4-2-1-3-11(12)9-20(17,18)15-7-13(16)10-5-6-19-8-10/h1-6,8,13,15-16H,7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDBLDYKFSOTSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)NCC(C2=COC=C2)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2357096.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2357097.png)

![[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone](/img/structure/B2357100.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2357108.png)

![2-[1-(Tert-butoxycarbonyl)piperidin-4-yl]propanoic acid](/img/structure/B2357112.png)

![1H-Indazol-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2357116.png)